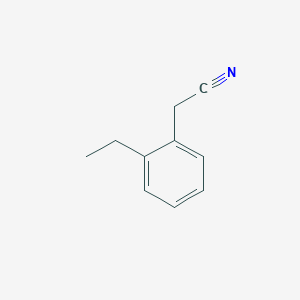

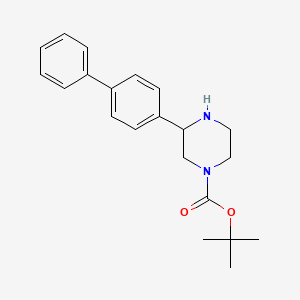

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

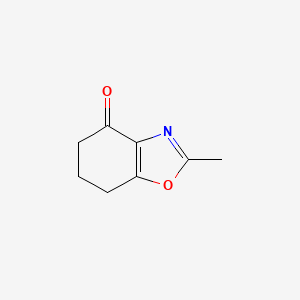

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

The synthesis of similar compounds involves the use of water as a single solvent in the first step, with no acid used as a catalyst . After the reaction is finished, only filtration separation is needed, and the next reaction is directly carried out . The pH is adjusted to be 4-7 by using the acid in the second step, and the impurity removal effect is very obvious by re-filtration . In the third step, a plurality of process parameters are strictly controlled, and the generation of a large amount of azo intermediate impurities A and B is avoided .Chemical Reactions Analysis

The chemical reactions involving similar compounds include catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity of Novel 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted Phenyl-2H-Chromen-2-one

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Application Summary

The research involved the synthesis of a series of novel compounds, which were then tested for their antimicrobial activity .

Methods of Application

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results or Outcomes

The compounds exhibited significant antibacterial and antifungal activity, comparable to that of standard treatments .

Design and Synthesis of Substituted-N-(6-(4-(Pyrazine-2-Carbonyl)Piperazine/Homopiperazine-1-yl)Pyridin-3-yl)Benzamide Derivatives as Anti-Tubercular Agents

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry , focusing on the development of anti-tubercular agents .

Application Summary

The study involved the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application

The compounds were synthesized through a series of chemical reactions, including iodination and coupling .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis Method of 4-(6-Aminopyridine-3-Yl) Piperazine-1-Carboxylic Acid Tert-Butyl Ester

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The research involved the synthesis of a compound similar to "3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester" .

Methods of Application

The compound was synthesized by reacting 5-bromo-2-nitropyridine and piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine, and carrying out Boc protection and hydrogenation catalytic reduction .

Results or Outcomes

The research resulted in the successful synthesis of the target product .

Method for Preparing 4-(6-Aminopyridine-3-Yl) Piperazine-1-Carboxylic Acid Tert-Butyl Ester

Specific Scientific Field

This research is in the field of Pharmaceutical Chemistry , focusing on the development of new synthetic methods .

Application Summary

The study involved the design and synthesis of a novel method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester .

Methods of Application

The compound was synthesized through a series of chemical reactions, including iodination and coupling .

Results or Outcomes

The research resulted in the successful development of a new method for preparing the target compound .

Safety And Hazards

Zukünftige Richtungen

The future directions for similar compounds involve their use in the development of Thalidomide-based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are amenable for linker attachment via reductive amination, and serve as a basic building block for making protein degrader libraries .

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOHCYZPXGDRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587711 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester | |

CAS RN |

886770-41-8 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)